

# Technical Support Center: Piflufolastat (18F-DCFPyL) PET/CT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Piflufolastat |           |
| Cat. No.:            | B606989       | Get Quote |

Welcome to the Technical Support Center for **Piflufolastat** (<sup>18</sup>F-DCFPyL) PET/CT Imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and understanding potential false-positive uptake of **Piflufolastat** in benign lesions.

# Troubleshooting Guide: Investigating Unexpected Piflufolastat Uptake

Unexpected uptake of **Piflufolastat** in tissues not suspected of malignancy can be a significant challenge in preclinical and clinical research. This guide provides a systematic approach to investigating such findings.

#### Initial Assessment:

- Review Patient History: A thorough review of the patient's clinical history is crucial. Look for any history of trauma, inflammation, infection, or benign bone diseases like Paget's disease or fibrous dysplasia in the area of uptake.[1][2]
- Correlate with Anatomical Imaging: Carefully examine the corresponding CT or MRI images
  for any morphological abnormalities that might suggest a benign entity. For instance, a wellcircumscribed sclerotic rim in a bone lesion with high **Piflufolastat** avidity may be indicative
  of benign fibrous dysplasia.[3]



Check Availability & Pricing

• Evaluate Uptake Characteristics: Assess the intensity (SUVmax), pattern (focal, diffuse), and location of the uptake. While there is overlap, extremely high SUVmax values are more suggestive of malignancy. However, some benign lesions can also exhibit significant uptake. [3][4][5]

Workflow for Investigating Suspected False-Positive **Piflufolastat** Uptake:





Click to download full resolution via product page

Caption: Workflow for the investigation of suspected false-positive **Piflufolastat** uptake.



# Frequently Asked Questions (FAQs)

Q1: Which benign lesions are known to show Piflufolastat uptake?

A wide range of benign conditions have been reported to exhibit **Piflufolastat** and other PSMA-targeted radiotracer uptake. This is often attributed to physiological processes such as increased vascularity, inflammation, and bone remodeling. Common examples include:

- Benign Bone Lesions:
  - Fibrous dysplasia[3][6]
  - Paget's disease of bone[2][7][8][9][10]
  - Healing fractures[1]
  - Degenerative changes[1]
  - Hemangiomas[1]
- Inflammatory and Infectious Conditions:
  - Granulomatous diseases (e.g., sarcoidosis)[1]
  - Inflammation post-radiotherapy[11][12][13]
  - Chronic obstructive pulmonary disease with airway inflammation[14]
- Other Benign Tissues and Tumors:
  - Peripheral nerve ganglia (celiac, cervical, sacral)[15][16][17][18]
  - Nodular fasciitis[3]
  - Meningioma[19]
  - Aneurysmal bone cyst[19]

Q2: What are the typical SUVmax values for **Piflufolastat** in these benign lesions?



The SUVmax values in benign lesions can be highly variable and may sometimes overlap with those seen in malignant tissues. The following table summarizes reported SUVmax values for **Piflufolastat** and other PSMA radiotracers in various benign lesions.

| Benign Lesion                                          | Radiotracer                   | Reported SUVmax<br>Range/Value                                             | Notes                                                                                           |
|--------------------------------------------------------|-------------------------------|----------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Fibrous Dysplasia                                      | <sup>18</sup> F-Piflufolastat | 9.0[3]                                                                     | Can be highly avid,<br>mimicking metastasis.<br>CT morphology is key<br>for differentiation.[3] |
| Indeterminate Bone<br>Lesions (later deemed<br>benign) | <sup>18</sup> F-DCFPyL        | Typically < 5, but can be higher.[4][5]                                    | Lesions with SUVmax<br>< 5 and without other<br>bone metastases are<br>usually benign.[4][5]    |
| Paget's Disease of<br>Bone                             | <sup>18</sup> F-DCFPyL        | Diffuse uptake,<br>specific SUVmax not<br>consistently reported.<br>[2][7] | Uptake is likely due to hyperemia and increased radiotracer delivery.[2][7]                     |
| Peripheral Ganglia                                     | <sup>18</sup> F-DCFPyL        | Mean SUVmax: 1.67 - 1.91[15]                                               | A common site of physiologic uptake.                                                            |
| Peripheral Ganglia                                     | <sup>18</sup> F-PSMA-1007     | Mean SUVmax: 1.67 -<br>3.13[16]                                            | SUVmax can be up to<br>5.6 in individual<br>cases.[16]                                          |
| Peripheral Ganglia                                     | <sup>68</sup> Ga-PSMA-11      | Mean SUVmax: 1.8 -<br>2.4[17]                                              | Can mimic lymph node metastases.                                                                |

Q3: What is the proposed mechanism for false-positive **Piflufolastat** uptake in benign lesions?

The primary mechanism for **Piflufolastat** uptake in many benign lesions is not due to expression by the benign cells themselves, but rather by the associated neovasculature and inflammatory cells.



Check Availability & Pricing

- Neovasculature Expression: PSMA is expressed on the endothelial cells of newly forming blood vessels (neoangiogenesis).[14][20][21][22][23] This process is common in tissue repair (e.g., fractures), inflammation, and in some benign tumors.
- Inflammatory Cell Infiltration: Activated macrophages and other immune cells involved in inflammatory processes can also express PSMA.[24]
- Increased Blood Flow and Vascular Permeability: Inflamed tissues and certain benign lesions like Paget's disease have increased blood flow (hyperemia), which can lead to higher delivery and non-specific accumulation of the radiotracer.[2][7]

Mechanism of PSMA Expression in Benign Lesion Neovasculature:





Click to download full resolution via product page

Caption: Proposed mechanism of Piflufolastat uptake in the neovasculature of benign lesions.

# **Experimental Protocols**

Immunohistochemistry (IHC) for PSMA Expression

IHC is a crucial technique to confirm the presence of PSMA in biopsied tissue and to validate findings from **Piflufolastat** PET imaging.





Objective: To detect the presence and localization of Prostate-Specific Membrane Antigen (PSMA) protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Principle: This method utilizes a primary antibody that specifically binds to the PSMA protein. A secondary antibody, conjugated to an enzyme, then binds to the primary antibody. The addition of a substrate results in a colored product at the site of the antigen, allowing for visualization under a microscope.

#### General Methodology:

- Tissue Preparation:
  - Obtain FFPE tissue blocks from the biopsied lesion of interest.
  - Cut thin sections (typically 4-5 μm) and mount them on positively charged glass slides.
  - Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

#### Antigen Retrieval:

 Perform heat-induced epitope retrieval (HIER) to unmask the antigenic sites. This is commonly done by incubating the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at high temperature (e.g., 95-100°C) for a specified time.

#### Immunostaining:

- Block endogenous peroxidase activity with a hydrogen peroxide solution.
- Block non-specific protein binding with a protein block solution (e.g., normal goat serum).
- Incubate the sections with a primary antibody specific for PSMA (e.g., monoclonal antibody clones such as 3E6 or GCP-04) at a predetermined optimal dilution and time.
- Wash the slides in a buffer solution (e.g., PBS or TBS).
- Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).



- Wash the slides in a buffer solution.
- Develop the signal with a chromogen substrate, such as diaminobenzidine (DAB), which produces a brown precipitate.
- Counterstaining and Mounting:
  - Counterstain the sections with hematoxylin to visualize cell nuclei.
  - Dehydrate the sections through a graded series of ethanol and clear in xylene.
  - Mount a coverslip on the slide using a permanent mounting medium.
- Microscopic Evaluation:
  - Examine the slides under a light microscope.
  - Assess the intensity and localization (membranous, cytoplasmic) of PSMA staining in the tissue components (e.g., endothelial cells, inflammatory cells, benign tissue cells).[1][25]
     [26][27][28] Staining intensity can be scored semi-quantitatively (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining).[1][22][27]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Histology and PSMA Expression on Immunohistochemistry in High-Risk Prostate Cancer Patients: Comparison with 68Ga-PSMA PET/CT Features in Primary Staging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uptake of [18F]DCFPyL in Paget's Disease of Bone, an Important Potential Pitfall in the Clinical Interpretation of PSMA PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High PSMA Avidity, Yet Still Benign: The Importance of CT Morphology for Diagnosing Fibrous Dysplasia on PSMA-Targeted PET/CT PubMed [pubmed.ncbi.nlm.nih.gov]





- 4. Predicting Outcomes of Indeterminate Bone Lesions on 18F-DCFPyL PSMA PET/CT Scans in the Setting of High-Risk Primary or Recurrent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Fibrous dysplasia as a possible false-positive finding in 68Ga-labeled prostate-specific membrane antigen positron emission tomography/computed tomography study in the follow-up of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uptake of 18F-DCFPyL in Paget's Disease of Bone, an Important Potential Pitfall in Clinical Interpretation of PSMA PET Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PSMA-PET/CT-Positive Paget Disease in a Patient with Newly Diagnosed Prostate Cancer: Imaging and Bone Biopsy Findings PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated prostate-specific antigen in Paget's disease PMC [pmc.ncbi.nlm.nih.gov]
- 10. 18F-PSMA-1007 Uptake in Paget Disease of the Bone: An "Iron Man" Sign PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. False positive PSMA PET for tumor remnants in the irradiated prostate and other interpretation pitfalls in a prospective multi-center trial PMC [pmc.ncbi.nlm.nih.gov]
- 12. False positive PSMA PET for tumor remnants in the irradiated prostate and other interpretation pitfalls in a prospective multi-center trial [escholarship.org]
- 13. False positive PSMA PET for tumor remnants in the irradiated prostate and other interpretation pitfalls in a prospective multi-center trial | springermedizin.de [springermedizin.de]
- 14. ASCO American Society of Clinical Oncology [asco.org]
- 15. Patterns of uptake of prostate-specific membrane antigen (PSMA)-targeted 18F-DCFPyL in peripheral ganglia PMC [pmc.ncbi.nlm.nih.gov]
- 16. PSMA-1007 Uptake in Ganglia of the Sympathetic Trunk and Its Intra-individual Reproducibility PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Heterogeneous Metabolic Patterns of Ganglia in 68Ga-PSMA, 11C-choline, and 18F-FDG PET/CT in Prostate Cancer Patients [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. A Case Series Depicting PSMA Expression in Nonmalignant Lesions PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]







- 22. Neovascular PSMA expression is a common feature in malignant neoplasms of the thyroid PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prostate specific membrane antigen (PSMA) expression in vena cava tumour thrombi of clear cell renal cell carcinoma suggests a role for PSMA-driven tumour neoangiogenesis -PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nonprostatic diseases on PSMA PET imaging: a spectrum of benign and malignant findings PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. jnm.snmjournals.org [jnm.snmjournals.org]
- 27. Immunohistochemistry analysis of PSMA expression at prostatic biopsy in high-risk prostate cancer: potential implications for PSMA-PET patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Piflufolastat (<sup>18</sup>F-DCFPyL)
   PET/CT Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b606989#false-positive-piflufolastat-uptake-in-benign-lesions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com